molecular formula C9H7KO2 B096150 Potassium cinnamate CAS No. 16089-48-8

Potassium cinnamate

Cat. No. B096150
CAS RN: 16089-48-8
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHDJGPCESA-M
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Description

Potassium cinnamate is the potassium salt of natural cinnamic acid . It has a molecular formula of C9H7KO2 and a molecular weight of 186.25 g/mol . It is mainly used for preservative and fresh-keeping of carbonated drinks, fruit juice drinks, canned food, dairy products, pickled vegetables, and other foods .


Synthesis Analysis

Potassium cinnamate can be obtained by reacting cinnamic acid and potassium carbonate aqueous solution, and concentrating and drying . A study also mentioned the preparation of potassium cinnamate via a spray-drying process .


Molecular Structure Analysis

The molecular structure of Potassium cinnamate includes an aromatic ring, a vinyl group, and a potassium ion . The IUPAC name is potassium; (E)-3-phenylprop-2-enoate .


Chemical Reactions Analysis

Cinnamic acids, including Potassium cinnamate, are reactive to ultraviolet (UV) light . They are present in the biosynthetic pathway of plant lignin and are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .

Scientific Research Applications

Antimicrobial Activity

Potassium cinnamate, like other cinnamates, has been studied for its antimicrobial activity . Synthetic cinnamides and cinnamates have shown potential against pathogenic fungi and bacteria . For instance, butyl cinnamate was found to be the most potent compound against all tested strains, with a minimum inhibitory concentration (MIC) of 626.62 µM . Ethyl cinnamate and methyl cinnamate were also bioactive, though with lower potency .

Antibacterial Mechanism

Cinnamon essential oil, which contains cinnamaldehyde, a compound similar to potassium cinnamate, has been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This suggests that potassium cinnamate may have similar antibacterial mechanisms.

Synergistic Effects with Known Antimicrobials

Studies have systematically analyzed the synergies between cinnamon essential oil (which contains cinnamaldehyde, a compound similar to potassium cinnamate) and known antimicrobials . This research can help improve the effectiveness of cinnamon-based essential oils and compounds like potassium cinnamate against bacteria .

Production of Saccharin, Vitamin C, Isoniazid, and Benzoic Acid

Potassium cinnamate, being an oxidant, is widely used in chemical production, including the production of saccharin, vitamin C, isoniazid, and benzoic acid .

Development of Biobased Plastics

The use of cinnamic acid, a compound similar to potassium cinnamate, provides an approach to the research and development of biobased plastics . This is aimed at reducing global warming caused by the increasing amounts of carbon dioxide .

Antifungal Activity

Potassium cinnamate, like other cinnamates, has been studied for its antifungal activity . Synthetic cinnamides and cinnamates have shown potential against pathogenic fungi . For instance, butyl cinnamate was found to be the most potent compound against all tested strains, with a minimum inhibitory concentration (MIC) of 626.62 µM .

Mechanism of Action

Target of Action

Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .

Mode of Action

Potassium cinnamate exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Potassium cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Result of Action

The primary result of potassium cinnamate’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .

Action Environment

The action of potassium cinnamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of potassium cinnamate .

Safety and Hazards

The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .

Future Directions

Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of Potassium cinnamate to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.

properties

IUPAC Name

potassium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVCHNCTHGORM-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cinnamate

CAS RN

16089-48-8
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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